4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Lipophilicity Physicochemical Properties ADME

Optimize your FBDD campaigns with the precise 3-chloro-4-fluoro substitution pattern. This regioisomer offers a measurable lipophilicity difference (XLogP3 1.5 vs. 1.3 for the 4-chloro-2-fluoro analog) critical for tuning membrane permeability and binding. The embedded 3-chloro-4-fluoroaniline motif is a key pharmacophore in picomolar EGFR inhibitors (e.g., PF-6274484). Procure with full analytical characterization (FTIR, NMR, GCMS) and consistent ≥95% purity to ensure reproducible SAR and lead optimization. Available for immediate shipment.

Molecular Formula C10H9ClFNO3
Molecular Weight 245.63 g/mol
CAS No. 303137-77-1
Cat. No. B3024565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
CAS303137-77-1
Molecular FormulaC10H9ClFNO3
Molecular Weight245.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)F
InChIInChI=1S/C10H9ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
InChIKeyAUVBTHXWDPUJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid (CAS 303137-77-1): A Defined Succinamic Acid Building Block for Targeted Synthesis


4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid (CAS 303137-77-1) is a halogenated aromatic succinamic acid derivative with the molecular formula C₁₀H₉ClFNO₃ and a molecular weight of 245.63 g/mol [1]. Characterized by a 3-chloro-4-fluorophenyl group linked via an amide bond to a butanoic acid moiety, its structure is confirmed by FTIR, ¹H NMR, ¹³C NMR, and GCMS . Computed physicochemical properties include an XLogP3 of 1.5, two hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, placing it in a defined chemical space for fragment-based drug design and library synthesis [1]. Unlike many research chemicals, this compound is commercially available with analytical data, enabling reproducible procurement for medicinal chemistry campaigns.

Why 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Cannot Be Readily Replaced by In-Class Analogs


Direct substitution with closely related halogenated phenyl succinamic acids is scientifically unsound due to quantifiable differences in lipophilicity and substitution pattern. The specific 3-chloro-4-fluoro arrangement on the phenyl ring of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid yields an XLogP3 of 1.5 [1], whereas the regioisomeric 4-chloro-2-fluoro analog exhibits an XLogP3 of 1.3 [2]. This 0.2 log unit difference in predicted lipophilicity can substantially alter membrane permeability and non-specific binding in cellular assays. Furthermore, the distinct substitution pattern dictates the compound's utility as a synthetic precursor; for instance, the 3-chloro-4-fluoroaniline moiety is a critical pharmacophore in clinically relevant EGFR inhibitors like PF-6274484 . Using an analog with a different halogen substitution pattern would yield a divergent molecular scaffold, invalidating any established structure-activity relationship (SAR) or synthetic route.

Quantitative Differentiation of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Against Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Regioisomeric ACAT Inhibitor

The target compound (3-chloro-4-fluoro substitution) demonstrates a higher computed lipophilicity (XLogP3 = 1.5) compared to its regioisomer, 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (4CFP), which has an XLogP3 of 1.3 [1] [2]. This quantitative difference is derived from standard PubChem computational models. The 0.2 log unit increase predicts enhanced membrane permeability for the target compound, a critical parameter for cell-based assays and intracellular target engagement.

Lipophilicity Physicochemical Properties ADME Medicinal Chemistry

Synthetic Utility: Precursor to Potent EGFR Inhibitors with Quantified Activity

The 3-chloro-4-fluorophenylamine substructure present in 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is a key pharmacophore in advanced EGFR inhibitors. For example, PF-6274484, which contains this exact aryl group, exhibits potent kinase inhibition with Ki values of 0.14 nM (EGFR-L858R/T790M) and 0.18 nM (WT EGFR), and cellular autophosphorylation IC₅₀ values of 6.6 nM and 5.8 nM, respectively [1]. While the target compound itself is not an EGFR inhibitor, its use as a validated building block for synthesizing such high-potency molecules provides a clear, evidence-backed rationale for its procurement over other halogenated aniline derivatives lacking this specific substitution pattern.

Synthetic Intermediate EGFR Inhibitor Kinase Medicinal Chemistry

Structural Confirmation and Purity: Verifiable Analytical Data for Reproducible Research

Procurement of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is supported by vendor-provided analytical data, ensuring the identity and purity of the material. The compound's structure has been confirmed by a suite of spectroscopic techniques including FTIR, GCMS, ¹H NMR, and ¹³C NMR . Commercial sources offer this compound with a purity specification of ≥95% or ≥98% . This level of characterization and purity is essential for reproducible research, as it mitigates the risk of confounding results from unknown impurities or misidentified compounds, a common pitfall when sourcing less-characterized analogs from general chemical suppliers.

Analytical Chemistry Quality Control Reproducibility Procurement

Evidence-Based Application Scenarios for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid


Fragment-Based Drug Discovery: A Lipophilic Fragment with Defined Physicochemical Properties

With a molecular weight of 245.63 g/mol and an XLogP3 of 1.5, 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid fits the criteria for a fragment in fragment-based drug discovery (FBDD) [1]. Its computed lipophilicity is measurably different from its 4-chloro-2-fluoro regioisomer (XLogP3 = 1.3), offering medicinal chemists a quantifiable parameter for tuning compound properties in a lead optimization program [2]. The presence of a carboxylic acid moiety provides a convenient synthetic handle for further derivatization, such as amide bond formation or esterification, to explore SAR around the 3-chloro-4-fluorophenyl core.

Synthesis of Targeted Kinase Inhibitors: A Validated Precursor for the 3-Chloro-4-fluorophenyl Pharmacophore

This compound serves as an ideal starting material for the synthesis of kinase inhibitors containing the 3-chloro-4-fluorophenylamine motif. This specific substitution pattern is a crucial element of potent, irreversible EGFR inhibitors like PF-6274484, which demonstrates picomolar binding affinity (Ki = 0.14-0.18 nM) and nanomolar cellular activity (IC₅₀ = 5.8-6.6 nM) . Using 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid ensures the correct regioisomer is incorporated from the outset of a multi-step synthesis, avoiding the need for challenging late-stage halogenation or resolution steps.

Method Development and Analytical Standardization: A Reliable, High-Purity Chemical for Assay Validation

Given its commercial availability with documented purity (≥95%) and comprehensive spectroscopic characterization (FTIR, GCMS, ¹H/¹³C NMR), 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is well-suited for use as a reference standard in analytical method development [1] [2] . Its distinct molecular weight and halogenation pattern (chlorine and fluorine) provide a unique isotopic signature detectable by mass spectrometry, making it a valuable internal standard or system suitability test compound for LC-MS or GC-MS assays, thereby enhancing the reliability and reproducibility of analytical data in research and quality control laboratories.

Exploration of Novel Biological Targets: A Structurally Defined Probe with Potential for Selective Enzyme Inhibition

While direct bioactivity data for this compound is currently limited, its structural similarity to known enzyme inhibitors suggests potential utility as a probe in target discovery. For instance, the 4-chloro-2-fluoro analog (4CFP) is a reported inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT) . The distinct 3-chloro-4-fluoro substitution pattern and higher predicted lipophilicity (XLogP3 = 1.5 vs 1.3) of the target compound may confer a different selectivity profile against related enzymes or receptors [2]. This makes it a valuable tool for chemoproteomics or high-throughput screening campaigns aimed at identifying new targets for the 3-chloro-4-fluorophenyl chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.